molecular formula C5H6BrNO2S2 B2562254 (5-Bromothiophen-2-yl)methanesulfonamide CAS No. 1178026-05-5

(5-Bromothiophen-2-yl)methanesulfonamide

Cat. No.: B2562254
CAS No.: 1178026-05-5
M. Wt: 256.13
InChI Key: BMXZGTRENOAWRP-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-yl)methanesulfonamide is a chemical compound with the molecular formula C5H6BrNO2S2 and a molecular weight of 256.14 . It is primarily used in research and development within the pharmaceutical and chemical industries . This compound is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a methanesulfonamide group.

Preparation Methods

The synthesis of (5-Bromothiophen-2-yl)methanesulfonamide typically involves the bromination of thiophene followed by the introduction of the methanesulfonamide group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM). The subsequent step involves the reaction of the brominated thiophene with methanesulfonamide under suitable conditions . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(5-Bromothiophen-2-yl)methanesulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-Bromothiophen-2-yl)methanesulfonamide is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions due to its structural properties.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the methanesulfonamide group play crucial roles in its reactivity and binding properties. The pathways involved may include inhibition of certain enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

(5-Bromothiophen-2-yl)methanesulfonamide can be compared with other similar compounds such as:

  • (5-Chlorothiophen-2-yl)methanesulfonamide
  • (5-Iodothiophen-2-yl)methanesulfonamide
  • (5-Fluorothiophen-2-yl)methanesulfonamide

These compounds share a similar thiophene ring structure but differ in the halogen atom attached. The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the bromine atom .

Properties

IUPAC Name

(5-bromothiophen-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2S2/c6-5-2-1-4(10-5)3-11(7,8)9/h1-2H,3H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXZGTRENOAWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178026-05-5
Record name (5-bromothiophen-2-yl)methanesulfonamide
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